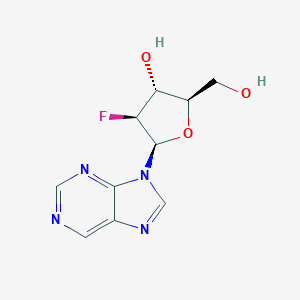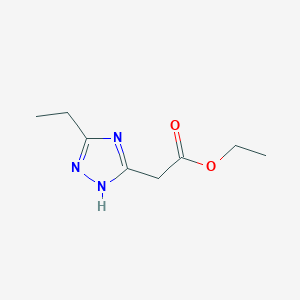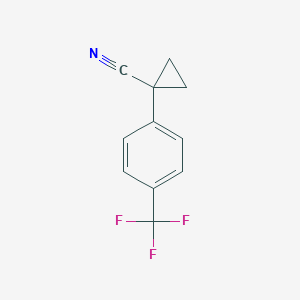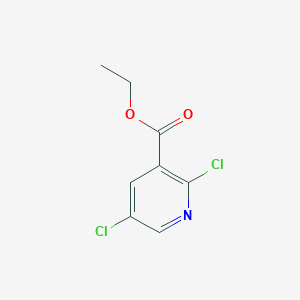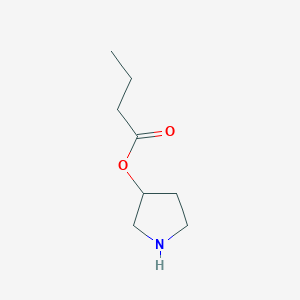
Pyrrolidin-3-yl butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-3-yl butanoate, also known as Pyrrolidin-3-yl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the amino acid proline and has been extensively studied for its biochemical and physiological effects.
作用機序
The exact mechanism of action of Pyrrolidin-3-yl butanoate-yl butanoate is not fully understood, but it is believed to act on the glutamate system in the brain. It has been shown to increase the levels of the neurotransmitter glutamate, which is involved in learning and memory processes. It has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity.
生化学的および生理学的効果
Pyrrolidin-3-yl butanoate-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
実験室実験の利点と制限
One of the advantages of Pyrrolidin-3-yl butanoate-yl butanoate is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of Pyrrolidin-3-yl butanoate-yl butanoate. One direction is the further investigation of its potential use in the treatment of addiction. Another direction is the study of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, Pyrrolidin-3-yl butanoate-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community. Its potential applications in the fields of neuroscience and addiction make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential limitations.
合成法
Pyrrolidin-3-yl butanoate-yl butanoate can be synthesized via a variety of methods. One of the most common methods involves the reaction of proline with butyric anhydride in the presence of a catalyst such as triethylamine. This reaction results in the formation of Pyrrolidin-3-yl butanoate-yl butanoate as a white crystalline powder.
科学的研究の応用
Pyrrolidin-3-yl butanoate-yl butanoate has been extensively studied for its potential applications in various fields. In the field of neuroscience, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of addiction, with promising results in animal studies.
特性
CAS番号 |
197964-12-8 |
|---|---|
製品名 |
Pyrrolidin-3-yl butanoate |
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
pyrrolidin-3-yl butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3 |
InChIキー |
AMBFAHQJLWMXNZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCNC1 |
正規SMILES |
CCCC(=O)OC1CCNC1 |
同義語 |
Butanoic acid, 3-pyrrolidinyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



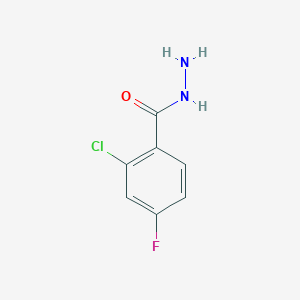
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
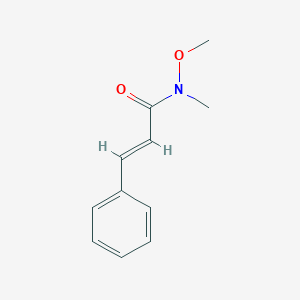
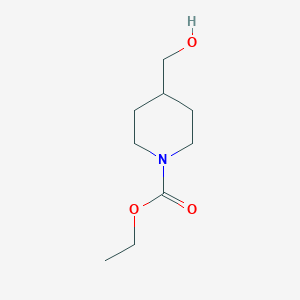
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

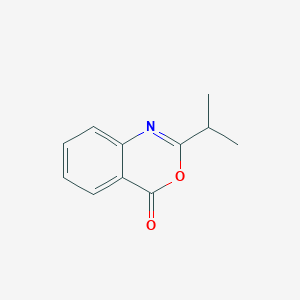
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)

